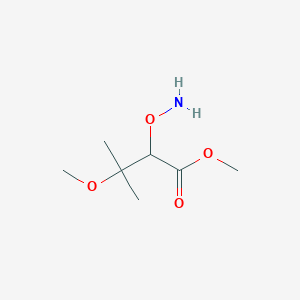

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate

Description

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a branched ester featuring an aminooxy (-O-NH₂) group at the 2-position, a methoxy (-OCH₃) group at the 3-position, and a methyl substituent on the same carbon. The aminooxy group distinguishes it from common esters, enabling selective reactivity in oxime formation or nucleophilic substitutions, while the methoxy and methyl groups enhance steric effects and modulate solubility .

Propriétés

Formule moléculaire |

C7H15NO4 |

|---|---|

Poids moléculaire |

177.20 g/mol |

Nom IUPAC |

methyl 2-aminooxy-3-methoxy-3-methylbutanoate |

InChI |

InChI=1S/C7H15NO4/c1-7(2,11-4)5(12-8)6(9)10-3/h5H,8H2,1-4H3 |

Clé InChI |

RLUMNSKEXOTMQO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C(C(=O)OC)ON)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis Starting from Natural Amino Acid L-Valine

A notable method for synthesizing D-2-aminooxy-3-methylbutanoic acid, a key intermediate related to the target compound, uses L-valine as the starting material. The process involves seven sequential steps with an overall yield of approximately 8.4%. This method emphasizes cost-effectiveness and industrial scalability due to the availability of L-valine and mild reaction conditions.

Synthesis of (S)-2-hydroxy-3-methylbutyric acid:

L-valine is reacted with sulfuric acid and sodium nitrite in aqueous medium to yield (S)-2-hydroxy-3-methylbutyric acid.Acetylation to form (S)-2-acetoxy-3-methylbutyric acid:

The hydroxy acid is treated with excess acetyl chloride under argon to protect the hydroxyl group.Formation of tert-butyl ester:

Using methylene dichloride as solvent with dicyclohexylcarbodiimide as condensing agent and 4-dimethylaminopyridine as catalyst, the acetoxy acid is esterified with trimethyl carbinol to yield the tert-butyl ester.Hydrolysis and further transformations:

Subsequent steps involve hydrolysis, substitution with aminooxy groups, and methylation to introduce the methoxy substituent at the 3-position.Final deprotection and methyl ester formation:

The aminooxy acid tert-butyl ester is converted to the methyl ester form, completing the synthesis of methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate.

- Uses inexpensive and readily available starting materials.

- Mild reaction conditions that are easy to control.

- Good selectivity and suitable for industrial scale-up.

| Step | Reaction Condition | Yield (%) | Notes |

|---|---|---|---|

| Overall 7-step synthesis | Mild aqueous and organic solvents, argon atmosphere | 8.4% overall | High selectivity, gentle conditions |

(Data adapted from patent CN102911085A)

(Data adapted from ambeed.com patent summary)

Though this method is primarily for benzimidazole derivatives, the oxidation and functionalization principles can be adapted for the synthesis of methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate, especially in introducing the methoxy group and controlling stereochemistry.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| L-Valine based 7-step synthesis | L-Valine | Sulfuric acid, sodium nitrite, acetyl chloride, DCC, DMAP, tert-butanol | Multi-step synthesis including acetylation, esterification, substitution | 8.4% overall | Industrially scalable, mild conditions |

| Oxidation with titanium isopropoxide | Sulfide precursors | Titanium isopropoxide, cumene hydroperoxide, diethyl tartrate | Selective oxidation and functionalization | 54-74% | High enantioselectivity, adaptable |

| Peptide condensation methods | Aminooxy acid derivatives | Carbodiimides, coupling agents | Amide/ester bond formation | Not specified | Useful for conjugation, requires protection groups |

Research Discoveries and Notes

- The aminooxy functional group is sensitive and requires careful protection during synthesis to avoid side reactions.

- Chiral control is crucial to obtain the desired stereochemistry; use of chiral auxiliaries like diethyl tartrate and titanium isopropoxide complexes enhances enantioselectivity.

- Esterification to form the methyl ester is typically done in the later stages to avoid hydrolysis or transesterification during earlier steps.

- The overall yield can be low due to multiple steps, but optimization of each step can improve efficiency.

- Industrial methods focus on cost-effective raw materials and mild conditions to facilitate scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds.

Applications De Recherche Scientifique

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme inhibition and protein modification.

Mécanisme D'action

The mechanism of action of Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate involves its interaction with specific molecular targets. The aminooxy group can form stable covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

Functional Group Variations: Aminooxy vs. Amino Esters

Methyl 2-Amino-3-Methylbutanoate Hydrochloride (CAS 5619-05-6)

- Structure: Features an amino (-NH₂) group instead of aminooxy at the 2-position.

- Properties: The protonated amino group in its hydrochloride form increases water solubility but reduces stability under basic conditions.

- Applications : Used in peptide synthesis; however, commercial availability is discontinued, suggesting challenges in stability or synthesis scalability .

Substituent Effects: Methoxy vs. Methylamino Groups

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Structure: Contains a methylamino (-N(CH₃)) group at the 2-position and two methyl groups at the 3-position.

- Properties: The methylamino group enhances lipophilicity, favoring membrane permeability in drug candidates.

- Contrast: The target compound’s methoxy group may reduce basicity compared to methylamino, altering pH-dependent reactivity and solubility.

Ester vs. Amide Derivatives

2-Methoxy-N-[(S)-3-Methylbutan-2-yl]-3,5-Dinitrobenzamide

- Structure : An amide with methoxy and nitro groups on an aromatic ring.

- Properties : The amide group enhances hydrolytic stability compared to esters. Nitro groups contribute to electron-withdrawing effects, influencing redox properties .

- Contrast : The target compound’s ester group is more prone to hydrolysis but offers versatility in transesterification or nucleophilic acyl substitutions.

Aliphatic vs. Aromatic Esters

Methyl 2-Benzoylamino-3-Oxobutanoate

- Structure: Aromatic benzoylamino group at the 2-position and ketone at the 3-position.

- Properties : The aromatic ring enhances UV absorption and rigidity, useful in spectroscopic analysis. The ketone allows for condensation reactions .

- Contrast: The target compound’s aliphatic structure may improve solubility in nonpolar solvents and reduce photodegradation risks.

Data Table: Key Attributes of Compared Compounds

Activité Biologique

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is a compound that has garnered interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate is characterized by its aminooxy functional group, which is known to interact with various biological targets. The structure can be represented as follows:

This compound's unique structure allows it to participate in various biochemical reactions, particularly those involving the modification of proteins and nucleic acids.

The biological activity of methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate primarily stems from its ability to form covalent bonds with carbonyl-containing compounds, such as aldehydes and ketones. This reactivity can lead to the inhibition of specific enzymes or the alteration of cellular signaling pathways.

Key Mechanisms Include:

- Inhibition of Enzyme Activity : By modifying active sites on enzymes, this compound can inhibit their function, potentially leading to altered metabolic pathways.

- Regulation of Gene Expression : Through interaction with transcription factors or other regulatory proteins, methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate may influence gene expression patterns.

Biological Activities

Research indicates that methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate exhibits several biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in various cell models.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotective Study : In a study involving PC12 cells, treatment with methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate significantly reduced cell death caused by oxidative stress. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) effectively.

- Antimicrobial Assessment : A series of tests against common bacterial strains demonstrated that methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which methyl 2-(aminooxy)-3-methoxy-3-methylbutanoate exerts its biological effects. Notably:

- A study published in a peer-reviewed journal highlighted the compound's role in modulating the activity of key enzymes involved in metabolic pathways critical for cell survival under stress conditions.

- Another investigation revealed that the compound could enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from drug-induced toxicity while sensitizing cancer cells to treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.